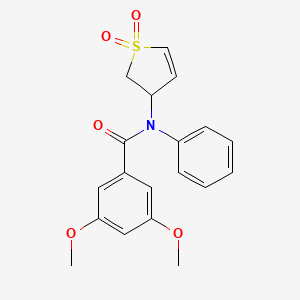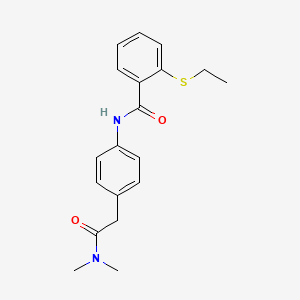
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, also known as ERK inhibitor, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of extracellular signal-regulated kinase (ERK), a protein kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and survival.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide involves the reaction of 4-(2-(dimethylamino)-2-oxoethyl)aniline with ethylthioacetic acid followed by acylation with benzoyl chloride.
Starting Materials
4-(2-(dimethylamino)-2-oxoethyl)aniline, ethylthioacetic acid, benzoyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 4-(2-(dimethylamino)-2-oxoethyl)aniline (1.0 g, 5.5 mmol) in diethyl ether (20 mL) and add ethylthioacetic acid (0.7 g, 5.5 mmol)., Step 2: Add sodium bicarbonate (0.8 g, 9.5 mmol) and stir the mixture at room temperature for 1 hour., Step 3: Extract the product with diethyl ether (3 x 20 mL) and combine the organic layers., Step 4: Wash the organic layer with water (20 mL) and brine (20 mL), dry over sodium sulfate, and evaporate the solvent to obtain a yellow solid., Step 5: Dissolve the yellow solid in dry dichloromethane (20 mL) and add benzoyl chloride (1.5 g, 8.3 mmol) dropwise with stirring at 0°C., Step 6: Stir the reaction mixture at room temperature for 2 hours., Step 7: Add water (20 mL) and stir the mixture for 10 minutes., Step 8: Extract the product with dichloromethane (3 x 20 mL) and combine the organic layers., Step 9: Wash the organic layer with water (20 mL) and brine (20 mL), dry over sodium sulfate, and evaporate the solvent to obtain a yellow solid., Step 10: Purify the product by column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide as a yellow solid.
Mécanisme D'action
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor works by inhibiting the activity of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, a protein kinase that plays a critical role in many cellular processes. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide is activated by various extracellular signals, including growth factors, cytokines, and stress signals. Once activated, N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide phosphorylates a variety of downstream targets, including transcription factors, cytoskeletal proteins, and kinases, leading to changes in cell proliferation, differentiation, and survival. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor blocks the activity of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide by binding to its active site, preventing the phosphorylation of downstream targets.
Effets Biochimiques Et Physiologiques
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurological disorders. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has several advantages for lab experiments. It is a potent and specific inhibitor of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, making it a useful tool for studying the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various cellular processes. It is also relatively easy to synthesize and has good stability in aqueous solution. However, N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects may be dependent on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the research on N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor. One direction is to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various diseases, including cancer, cardiovascular disease, and neurological disorders. Another direction is to develop more potent and selective N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitors with fewer side effects. Finally, the development of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor as a therapeutic agent for the treatment of various diseases is also a promising direction for future research.
Conclusion:
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor is a potent and specific inhibitor of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide, a protein kinase that plays a critical role in many cellular processes. It has been extensively used in scientific research to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various diseases and cellular processes. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has several advantages for lab experiments, including its potency and specificity, ease of synthesis, and stability in aqueous solution. However, it also has some limitations, including its toxicity at high concentrations and dependence on cell type and experimental conditions. Future research on N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor will focus on studying its role in various diseases, developing more potent and selective inhibitors, and developing it as a therapeutic agent for the treatment of various diseases.
Applications De Recherche Scientifique
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has been extensively used in scientific research to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in various cellular processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve neurological function in animal models of neurological disorders. N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide inhibitor has also been used to study the role of N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide in cardiovascular disease, diabetes, and other diseases.
Propriétés
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-24-17-8-6-5-7-16(17)19(23)20-15-11-9-14(10-12-15)13-18(22)21(2)3/h5-12H,4,13H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATQGCYPKUCSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-2-(ethylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

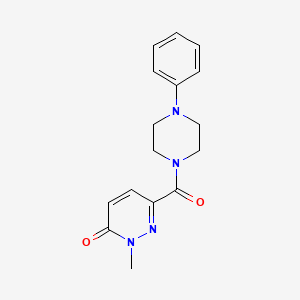



![2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2911223.png)

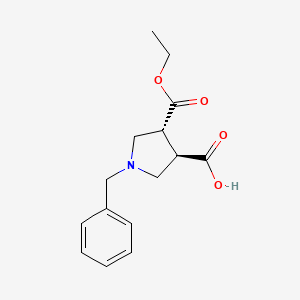
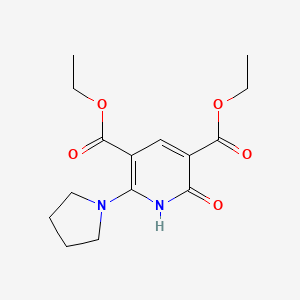
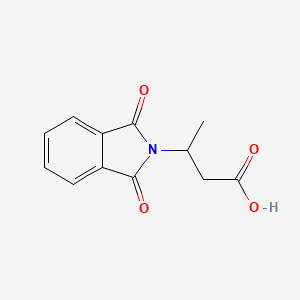
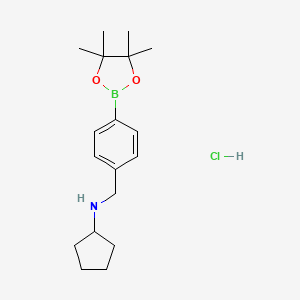
![2-[1-(3-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2911234.png)
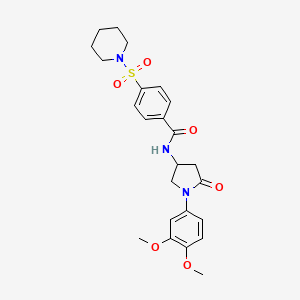
![Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2911236.png)
